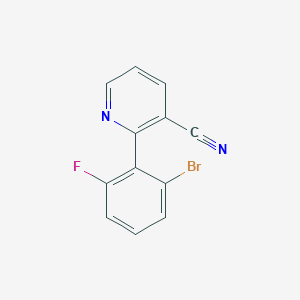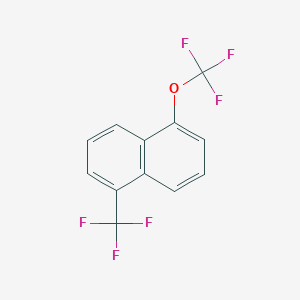
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
One common method involves the use of organometallic reagents or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions must be carefully controlled to achieve the desired product, as side reactions can lead to moderate to poor yields .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations to improve yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.
Chemical Reactions Analysis
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the naphthalene ring.
Substitution: The compound can undergo substitution reactions, where the trifluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic or chemical effects .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene can be compared to other similar compounds, such as:
1-(Trifluoromethyl)naphthalene: This compound lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
2-(Trifluoromethyl)naphthalene: The position of the trifluoromethyl group on the naphthalene ring can influence the compound’s reactivity and selectivity in chemical reactions.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone, which can significantly alter their chemical behavior and applications.
Properties
Molecular Formula |
C12H6F6O |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)19-12(16,17)18/h1-6H |
InChI Key |
KRIYZJUKTJPWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
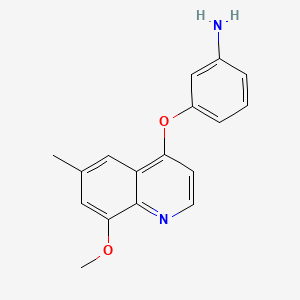
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
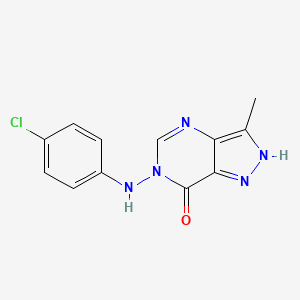
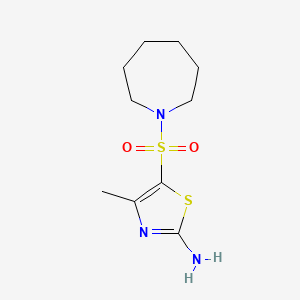
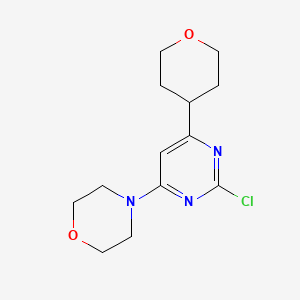
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
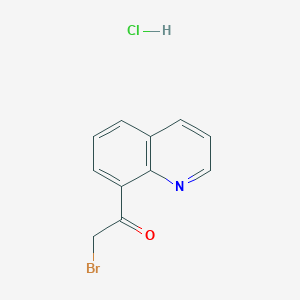
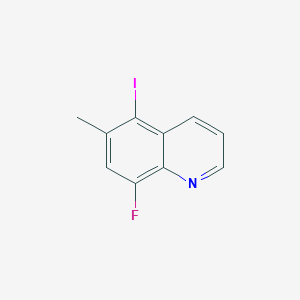

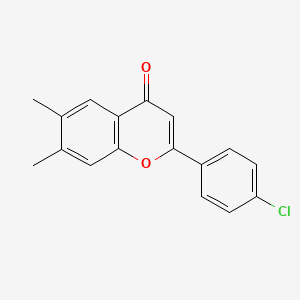
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
